molecular formula C18H19BrN2O3S B4759742 N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4759742
M. Wt: 423.3 g/mol
InChI Key: HEJPVSHYAACFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as ABP-700, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-700 is a small molecule inhibitor that targets the glycine transporter 1 (GlyT1) and has been shown to have promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

ABP-700 is a selective inhibitor of N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, ABP-700 increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This mechanism of action has been shown to improve cognitive function and reduce symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
ABP-700 has been shown to have a positive effect on cognitive function in preclinical models. The drug has been shown to improve working memory, attention, and learning in animal models. ABP-700 has also been shown to reduce symptoms of anxiety and depression in preclinical models.

Advantages and Limitations for Lab Experiments

ABP-700 has several advantages for lab experiments. The drug has a high degree of selectivity for N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, which makes it an ideal tool for studying the role of glycine in the brain. ABP-700 is also highly soluble in water, which makes it easy to administer to animals in lab experiments. However, ABP-700 has limitations in terms of its stability and shelf life. The drug has a short half-life and must be stored under specific conditions to maintain its potency.

Future Directions

There are several potential future directions for research on ABP-700. One area of focus is the development of new formulations of the drug that have a longer shelf life and improved stability. Another area of focus is the development of new therapeutic applications for ABP-700. The drug has shown promising results in preclinical models for the treatment of various neurological and psychiatric disorders, and further research is needed to determine its potential in clinical settings. Additionally, research is needed to understand the long-term effects of ABP-700 on cognitive function and behavior.

Scientific Research Applications

ABP-700 has been extensively studied in preclinical models for its potential therapeutic applications. The drug has shown promising results in the treatment of schizophrenia, depression, and anxiety disorders. ABP-700 has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in regulating the release of neurotransmitters in the brain. This mechanism of action makes ABP-700 a potential candidate for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-3-12-20-18(22)13-21(16-8-6-15(19)7-9-16)25(23,24)17-10-4-14(2)5-11-17/h3-11H,1,12-13H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJPVSHYAACFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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